Product packaging for Butyl acetoxyacetate(Cat. No.:CAS No. 85237-83-8)

Butyl acetoxyacetate

Cat. No.: B12658894
CAS No.: 85237-83-8
M. Wt: 174.19 g/mol
InChI Key: GOSQVHOQDBHYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl acetoxyacetate (CAS 85237-83-8) is an organic ester with the molecular formula C8H14O4 and a molecular weight of 174.20 g/mol . This compound is used in research and analytical chemistry; one key application is its analysis using reverse-phase high-performance liquid chromatography (HPLC) . The HPLC method for this compound can be scaled and is also suitable for pharmacokinetic studies and the isolation of impurities in preparative separation . This compound is intended for use in a laboratory setting as a chemical reagent. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B12658894 Butyl acetoxyacetate CAS No. 85237-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85237-83-8

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

butyl 2-acetyloxyacetate

InChI

InChI=1S/C8H14O4/c1-3-4-5-11-8(10)6-12-7(2)9/h3-6H2,1-2H3

InChI Key

GOSQVHOQDBHYGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC(=O)C

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Elucidation

Established Synthetic Routes for Butyl Acetoxyacetate and Analogues

The most prevalent methods for industrial and laboratory-scale production of butyl acetoacetate (B1235776) involve esterification and transesterification, utilizing a range of catalytic systems to optimize yield and reaction conditions.

A principal route for synthesizing β-keto esters, including butyl acetoacetate, involves the reaction of diketene (B1670635) with an appropriate alcohol. google.comgoogle.com.pg This method circumvents the use of acetoacetic acid, which is inherently unstable. The reaction of diketene with n-butanol yields n-butyl acetoacetate. google.comgoogleapis.com

The general mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the diketene molecule, leading to the opening of the four-membered ring and the formation of the corresponding β-keto ester.

Various catalysts can be employed to facilitate this reaction. A common laboratory-scale preparation of tert-butyl acetoacetate from tert-butyl alcohol and diketene uses anhydrous sodium acetate (B1210297) as a catalyst, achieving yields between 75-80%. orgsyn.org Other acid catalysts, such as sulfuric acid, are also effective. google.com For the synthesis of tert-butyl acetoacetate, organic amine catalysts have been shown to improve reaction rates and selectivity by mitigating steric hindrance effects, achieving product yields of over 94%. google.com The process can be run continuously, where the reactants are added to the reaction product from a previous batch, and by-products are simultaneously distilled off. google.com

Transesterification is a widely utilized and versatile method for producing butyl acetoacetate. This equilibrium-driven process typically involves reacting a more readily available acetoacetate, such as methyl acetoacetate or ethyl acetoacetate, with n-butanol in the presence of a catalyst. researchgate.netresearchgate.net The choice of catalyst is critical and spans a wide range of materials, from homogeneous acids and bases to heterogeneous and enzymatic systems. researchgate.netrsc.org

A variety of catalysts have been successfully employed:

Heterogeneous Solid Acids : These are favored for their ease of separation, reusability, and reduced environmental impact. nih.gov Examples include silica-supported boric acid (SiO₂–H₃BO₃), which facilitates transesterification under solvent-free conditions rsc.orgnih.gov, and boron-loaded zeolites (B-USY), which have shown high yields (up to 96%) in the conversion of ethyl acetate and butanol to butyl acetate. google.com

Lewis Acids : Boron trifluoride diethyl etherate (BF₃·OEt₂) has been demonstrated as an efficient catalyst for the transesterification of methyl acetoacetate with various alcohols, providing good to excellent yields. researchgate.netresearchgate.net

Enzymatic Catalysts : Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are highly effective for catalyzing the transesterification of methyl or ethyl acetoacetate with butanol. researchgate.netgoogle.com These biocatalysts operate under mild, solvent-free conditions and exhibit high chemo- and stereoselectivity. google.comgoogle.com

The following table summarizes the performance of various catalytic systems in the transesterification synthesis of β-keto esters.

CatalystReactantsConditionsYieldReference
4% (w/w) B-USY ZeoliteEthyl Acetate + n-Butanol100 °C96%
Silica-Supported Boric AcidEthyl Acetoacetate + n-ButanolSolvent-free, 100 °C, 5 h92% rsc.orgnih.gov
Novozym 435Methyl Acetoacetate + n-ButanolToluene, 55 °CHigh Conversion researchgate.net
BF₃·OEt₂Methyl Acetoacetate + n-ButanolToluene, reflux92% researchgate.netresearchgate.net
Na₂Si₂O₅Ethyl Acetate + n-Butanol65 °C74.5% ntnu.no

While the primary synthetic routes to butyl acetoacetate, such as the acetoacetic ester synthesis, proceed via ionic intermediates like enolates wikipedia.org, radical reactions are relevant in the chemistry of its precursors. The exocyclic double bond in diketene, a key starting material for butyl acetoacetate, is susceptible to radical addition reactions. thieme-connect.comresearchgate.net For instance, nitrenes generated from acyl azides can add to this double bond. thieme-connect.com However, these pathways typically lead to more complex cyclic structures rather than the linear β-keto ester.

Furthermore, existing β-keto esters can undergo radical-mediated transformations. A copper-catalyzed method using TEMPO as a radical initiator has been developed for the oxidative cleavage of the α-methylene group in β-keto esters, which converts them into α-keto esters. rsc.org This represents a subsequent transformation of the β-keto ester rather than a primary synthesis route. Therefore, established synthetic methodologies for butyl acetoacetate predominantly rely on non-radical, ionic mechanisms.

Transesterification Processes

Novel Synthetic Approaches and Route Optimization

Recent advancements in the synthesis of butyl acetoacetate and its analogues have focused on improving efficiency, selectivity, and sustainability. Key areas of development include stereoselective synthesis of chiral analogues and the application of green chemistry principles.

While butyl acetoacetate itself is an achiral molecule, the stereoselective synthesis of its chiral analogues is of significant interest as these products are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. google.com

Several innovative strategies have been developed:

Enzymatic Resolution and Synthesis : Lipase-catalyzed transesterification is a powerful tool for producing optically active β-keto esters. Using an immobilized lipase like Novozym 435, a racemic alcohol can be resolved through selective acylation with a β-keto ester, yielding a chiral β-keto ester product with high enantioselectivity. google.com In a related biocatalytic approach, prochiral α-diazo-β-keto esters can be reduced using ketoreductases (KREDs) to produce optically active α-diazo-β-hydroxy esters with excellent conversion and enantiomeric excess (up to >99% ee). nih.gov

Chiral Auxiliary-Mediated Synthesis : Chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. For example, enantiopure enamines derived from chiral diamines (like trans-1,2-diaminocyclohexane) can be reacted with electrophilic reagents to create α-substituted-β-ketoesters with a new stereocenter, achieving high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.comunimi.it

Asymmetric Dual-Catalysis : Sophisticated catalytic systems have been designed for highly selective reactions. A dual-catalysis system using Gold(I) and a chiral Nickel(II)-N,N'-dioxide complex enables the asymmetric synthesis of α-allyl β-keto esters. The gold catalyst facilitates an initial hydroalkoxylation, followed by a highly enantio- and diastereoselective Claisen rearrangement catalyzed by the chiral nickel complex. thieme-connect.com

The following table highlights key findings in the stereoselective synthesis of β-keto ester analogues.

MethodCatalyst/ReagentProduct TypeSelectivityReference
Enzymatic BioreductionKetoreductases (KREDs)Chiral α-diazo-β-hydroxy estersup to >99% ee nih.gov
Enantioselective TrifluoromethylthiolationChiral Diamine AuxiliaryChiral α-SCF₃-β-ketoestersup to 91% ee mdpi.comunimi.it
Dual-Metal Relay CatalysisAu(I) / Chiral Ni(II) ComplexChiral α-allyl β-keto estersExcellent dr and ee thieme-connect.com
Enzymatic TransesterificationNovozym 435 (Lipase)Chiral β-keto estersHigh Enantioselectivity google.com

The synthesis of butyl acetoacetate is increasingly being viewed through the lens of green chemistry, which aims to reduce environmental impact through sustainable practices. shd-pub.org.rs Several of the aforementioned synthetic methods align with these principles.

Use of Heterogeneous Catalysts : The shift from homogeneous acid catalysts like sulfuric acid to solid, recyclable catalysts is a significant green advancement. Catalysts such as zeolites, silica-supported boric acid, and various metal oxides minimize corrosion, reduce waste, and simplify product purification. rsc.orgnih.govgoogle.com

Solvent-Free Conditions : Performing reactions without a solvent, or "neat," is a core principle of green chemistry. The transesterification of β-keto esters using silica-supported boric acid has been effectively demonstrated under solvent-free conditions, enhancing synthetic efficiency and eliminating toxic solvent waste. nih.gov

Biocatalysis : The use of enzymes, such as lipases and ketoreductases, represents a particularly green approach. researchgate.net These reactions are often performed in aqueous media or under solvent-free conditions, proceed at mild temperatures, and exhibit high selectivity, which reduces by-product formation and energy consumption. google.comnih.govbuct.edu.cn

Atom Economy : Synthetic routes starting from diketene and butanol are highly atom-economical, as all atoms from the reactants are incorporated into the final product, generating minimal waste. google.comorgsyn.org

These approaches demonstrate a clear trend towards developing more environmentally benign and efficient processes for the production of butyl acetoacetate and related compounds.

Stereoselective Synthesis

Synthesis of Precursors and Intermediates

Synthesis of Butyl Glycolate (B3277807)

Butyl glycolate (IUPAC name: butyl 2-hydroxyacetate) is a crucial precursor, providing the butyl ester and hydroxyl moieties of the target molecule. nih.gov Several synthetic routes to butyl glycolate have been established, with the most common being the direct esterification of glycolic acid with n-butanol.

One method involves the esterification of glycolic acid with n-butanol using a solid acid catalyst. For instance, a high-activity, recyclable solid catalyst derived from kaolin (B608303) and acidified active cobalt sulfate (B86663) can be employed. patsnap.com In a typical procedure, a mixture of glycolic acid, an excess of n-butanol, and the catalyst is heated under reflux with a water separator to drive the reaction towards completion by removing the water formed during the reaction. patsnap.com The reaction progress can be monitored by measuring the acid value of the solution. patsnap.com Upon completion, the catalyst is filtered off, and the excess n-butanol is removed by distillation, followed by vacuum distillation to purify the butyl glycolate. patsnap.com

Another approach utilizes a perfluorosulfonic acid resin as the catalyst and benzene (B151609) as a water-carrying agent to facilitate the removal of water via azeotropic distillation. google.com The reaction is carried out by refluxing glycolic acid and n-butanol in the presence of the resin until no more water is separated. google.com The product is then isolated by distillation. google.com A yield of 69% has been reported for the synthesis of n-butyl glycolate using this method. google.com

Furthermore, industrial production can involve the reaction of sodium chloroacetate (B1199739) with butanol at elevated temperatures (125-160°C), followed by vacuum distillation for purification. Sulfuric acid is also a commonly used catalyst for the esterification of glycolic acid with butanol under reflux conditions. google.com

Table 1: Synthesis of Butyl Glycolate via Esterification of Glycolic Acid

Catalyst Co-reactant/Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Kaolin/Acidified Cobalt Sulfate n-Butanol 138 4 High patsnap.com
Perfluorosulfonic Acid Resin n-Butanol, Benzene Reflux (25h) 25 69 google.com
Sulfuric Acid n-Butanol Reflux 10 - google.com

Synthesis of Acetoacetylating Agents

A key step in the formation of this compound is the acetoacetylation of butyl glycolate. This is typically achieved using a reactive acetoacetylating agent. Tert-butyl acetoacetate and diketene are prominent examples of such reagents.

Tert-Butyl Acetoacetate: This compound is a versatile reagent for transacetoacetylation. It can be synthesized by the reaction of diketene with tert-butyl alcohol. orgsyn.org A common procedure involves the dropwise addition of diketene to heated tert-butyl alcohol in the presence of a catalyst, such as anhydrous sodium acetate. orgsyn.orgprepchem.com The reaction temperature is carefully controlled, initially dropping and then rising as the reaction proceeds. orgsyn.org The product, tert-butyl acetoacetate, is then isolated and purified by vacuum distillation. orgsyn.orgprepchem.com Yields in the range of 75-80% have been reported for this method, with larger scale reactions potentially reaching up to 92% yield. orgsyn.org Patents have also described the use of amine catalysts, such as triethylamine (B128534) or triethylenediamine, for this reaction, reporting yields exceeding 94%. google.com Transesterification of other acetoacetic esters, like methyl or ethyl acetoacetate, with tert-butyl alcohol using an acid catalyst like sulfuric acid is another, albeit potentially lower-yielding, synthetic route. google.com

Table 2: Synthesis of tert-Butyl Acetoacetate

Reactants Catalyst Temperature (°C) Reaction Time Reported Yield (%) Reference
Diketene, tert-Butyl Alcohol Anhydrous Sodium Acetate 60-115 ~3 hours 75-80 orgsyn.orgprepchem.com
Diketene, tert-Butyl Alcohol Triethylamine, Triethylenediamine 50-75 6 hours 94.0 google.com
Diketene, tert-Butyl Alcohol Triethylenediamine Normal temp. -> 110 4 hours 94.1 google.com
Ethyl/Methyl Acetoacetate, tert-Butyl Alcohol Sulfuric Acid Reflux - up to 68 google.com

Diketene: Diketene is a highly reactive intermediate used in the synthesis of acetoacetate esters. It is the precursor for tert-butyl acetoacetate as described above and can, in principle, be used to directly acetoacetylate alcohols. orgsyn.org However, its high reactivity and toxicity necessitate careful handling in a well-ventilated fume hood. orgsyn.org

The preparation of these precursors, butyl glycolate and a suitable acetoacetylating agent, sets the stage for the final synthesis of this compound, which is anticipated to proceed via the acetoacetylation of the hydroxyl group of butyl glycolate.

Reaction Mechanisms and Kinetic Investigations

Hydrolysis Mechanisms and Kinetics

The hydrolysis of butyl acetoxyacetate, the reaction with water, can be initiated through different mechanisms, primarily categorized as acid-catalyzed and uncatalyzed solvolytic pathways. Each of these pathways exhibits distinct kinetic characteristics.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like this compound is a well-understood process that proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comlibretexts.orglibretexts.org This reaction is essentially the reverse of Fischer esterification. chemistrysteps.com The presence of an acid catalyst, typically a strong mineral acid like hydrochloric or sulfuric acid, accelerates the reaction by making the carbonyl carbon more electrophilic. libretexts.orgchemguide.co.ukpearson.com

The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy groups, converting it into a good leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (butanol).

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid by a water molecule to regenerate the acid catalyst and form the final carboxylic acid products (acetic acid and glycolic acid). libretexts.org

This entire process is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.comlibretexts.org

Uncatalyzed Solvolytic Reaction Mechanisms

In the absence of a strong acid catalyst, this compound can undergo solvolysis, a reaction with the solvent (in this case, typically water or a mixed solvent system). The mechanism of uncatalyzed solvolysis is highly dependent on the structure of the ester. For esters with a tertiary alkyl group, such as tertiary butyl acetate (B1210297), the reaction can proceed through a unimolecular nucleophilic substitution (SN1) mechanism. chemistrysteps.comuq.edu.au

Given the structure of this compound, which contains a primary butyl group, a direct SN1 pathway involving the formation of a primary butyl carbocation is generally unfavorable. However, the stability of any potential carbocation intermediate plays a significant role. vaia.compearson.comnih.gov The uncatalyzed solvolysis of esters can be significantly slower than the catalyzed versions. Studies on similar compounds like tert-butyl chloride show that the polarity of the solvent is a key factor in stabilizing the carbocation intermediate and thus accelerating the solvolysis rate. vaia.compearson.com For tertiary butyl acetate, an uncatalyzed solvolytic reaction has been observed in water and aqueous acetone (B3395972) mixtures, presumably following a mechanism involving the formation of a carbocation (BAC1 mechanism). uq.edu.au

Kinetic Parameter Determination

The determination of kinetic parameters such as rate constants and activation energies provides quantitative insight into the hydrolysis of this compound. While specific kinetic data for this compound is not widely available, data from structurally similar esters like butyl acetate can provide valuable approximations.

The hydrolysis of esters is influenced by factors such as temperature, pH, and solvent composition. kirj.eekirj.ee For instance, the acid-catalyzed hydrolysis of butyl acetate in ethanol-water and 1,4-dioxane-water binary solutions has been studied, revealing that the rate of reaction is enhanced by ultrasound, with the effect being more pronounced in more aqueous environments. kirj.ee

Kinetic studies on the hydrolysis of tertiary butyl acetate have shown that the reaction does not always follow a simple Arrhenius equation, suggesting the simultaneous occurrence of different mechanisms (AAC1 and AAC2). uq.edu.au The rate constants for these mechanisms have been determined and are presented in the table below.

Kinetic Parameters for the Hydrolysis of Tertiary Butyl Acetate
MechanismArrhenius EquationActivation Energy (Ea)Solvent ConditionsSource
Acid-Catalyzed (AAC1)k = 10 * exp(-27500 / RT)27.5 kcal/molWater uq.edu.au
Acid-Catalyzed (AAC2)k = 10 * exp(-17300 / RT)17.3 kcal/molWater uq.edu.au
Uncatalyzed Solvolysis (BAC1)k = 10 * exp(-26800 / RT)26.8 kcal/molWater and 80% water-20% acetone uq.edu.au

Oxidation and Pyrolysis Mechanisms

Beyond hydrolysis, this compound can undergo degradation through oxidation and pyrolysis, particularly at elevated temperatures.

Gas-Phase Oxidation Chemistry

The gas-phase oxidation of esters is a complex process involving numerous radical chain reactions. While specific studies on this compound are limited, research on similar compounds like butyl acetate provides a framework for understanding its oxidative degradation. The oxidation of butyl acetate in the presence of air can lead to the formation of various smaller molecules. scienceasia.orgicheme.org

The process likely initiates with the abstraction of a hydrogen atom by radicals such as hydroxyl (•OH) or hydroperoxyl (•HO₂), forming a this compound radical. This radical can then undergo a series of reactions including:

Decomposition: Breaking of C-C and C-O bonds to form smaller radicals and stable molecules.

Oxygen Addition: Reaction with molecular oxygen to form peroxy radicals, which are key intermediates in combustion chemistry.

Isomerization: Internal rearrangement of the radical structure.

Studies on the oxidation of other organic compounds suggest that the process can be initiated at temperatures far below the auto-ignition temperature, particularly in the presence of catalysts or under specific process conditions. icheme.org The products of such oxidation reactions can include smaller esters, alcohols, aldehydes, ketones, and eventually carbon oxides and water. scienceasia.org

Thermal Decomposition Pathways

The thermal decomposition, or pyrolysis, of esters that contain a β-hydrogen atom in the alkyl group, such as this compound, typically proceeds through a unimolecular elimination reaction known as the Ei (Elimination internal) mechanism. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is a type of pericyclic syn-elimination that occurs via a six-membered cyclic transition state. wikipedia.orgacademicjournals.org

For this compound, the pyrolysis would involve the transfer of a β-hydrogen from the butyl group to the carbonyl oxygen of the acetate moiety. This concerted process results in the cleavage of the C-O ester bond and a C-H bond on the butyl group, leading to the formation of 1-butene (B85601) and acetoxyacetic acid. The acetoxyacetic acid may further decompose under pyrolytic conditions.

Key features of this mechanism include:

First-order kinetics: The reaction rate depends only on the concentration of the ester. wikipedia.org

No requirement for external reagents: The reaction is thermally driven. wikipedia.org

Syn-elimination: The β-hydrogen and the ester group are eliminated from the same side of the molecule. youtube.comorganic-chemistry.org

Enzymatic Reaction Kinetics and Mechanisms

The enzymatic reactions involving this compound, particularly its synthesis and hydrolysis, are often catalyzed by lipases. These enzymes are widely recognized for their efficacy in catalyzing esterification, transesterification, and hydrolysis reactions. mdpi.com

The kinetics of lipase-catalyzed reactions are frequently described by the Michaelis-Menten model , which relates the initial reaction rate (V) to the substrate concentration ([S]). teachmephysiology.compressbooks.pub Key parameters in this model are the maximum reaction rate (Vmax), achieved when the enzyme is saturated with the substrate, and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.compressbooks.pub A lower Km value signifies a higher affinity of the enzyme for the substrate. teachmephysiology.com

For reactions involving two substrates, such as the synthesis of an ester from an acid and an alcohol, the Ping-Pong Bi-Bi mechanism is a commonly accepted model for many lipase-catalyzed processes. mdpi.combiointerfaceresearch.comrsc.orgnih.govnih.gov This mechanism involves the following steps:

The first substrate (e.g., an acyl donor) binds to the enzyme.

A product (e.g., an alcohol) is released, forming a stable enzyme-acyl intermediate.

The second substrate (e.g., an alcohol) binds to the acylated enzyme.

The final product (the ester) is released, regenerating the free enzyme.

A study on the lipase-catalyzed acetylation of a hydroxyacetate to an acetoxyacetate, a reaction structurally analogous to the formation of this compound, provides insight into the kinetics. doi.org In this research, the conversion of a hydroxyacetate to its corresponding acetoxyacetate was investigated using Burkholderia cepacia lipase (B570770). doi.org The reaction progress was monitored, and data on conversion rates under different conditions were collected. doi.org

ReactantProductEnzymeConversion (%)Reaction Time (h)Temperature (°C)
(±)-2a (hydroxyacetate)2b (acetoxyacetate)B. cepacia lipase441125
(±)-2a (hydroxyacetate)2b (acetoxyacetate)B. cepacia lipase34125
(±)-2a (hydroxyacetate)2b (acetoxyacetate)B. cepacia lipase2524-5
(Data sourced from a study on lipase-catalyzed acetylation of a sterically hindered hydroxyacetate. doi.org)

Radical Reaction Mechanisms

This compound can also be involved in radical reactions, particularly as a monomer in polymerization processes. Radical reactions typically proceed through a chain mechanism involving three main stages: initiation, propagation, and termination. bhu.ac.inmasterorganicchemistry.com

Initiation: The process begins with the formation of free radicals from an initiator molecule, often triggered by heat or light. bhu.ac.inmugberiagangadharmahavidyalaya.ac.in Common initiators include peroxides and azo compounds. fiveable.me

Propagation: The newly formed radical attacks a monomer molecule (in this case, potentially a vinyl derivative of acetoxyacetate), adding to a double bond and creating a new, larger radical. This new radical can then react with another monomer molecule, propagating the polymer chain. bhu.ac.inmasterorganicchemistry.com

Termination: The chain reaction ceases when two radicals combine or disproportionate, forming a stable, non-radical product. mugberiagangadharmahavidyalaya.ac.innih.gov

A more controlled method of radical polymerization is Atom Transfer Radical Polymerization (ATRP) . wikipedia.orgspringernature.comlabinsights.nl ATRP utilizes a transition metal catalyst to establish a reversible equilibrium between active propagating radicals and dormant species. wikipedia.orgcmu.edu This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. mdpi.com The general mechanism involves the reversible transfer of a halogen atom between the catalyst and the propagating polymer chain. springernature.comcmu.edu

While specific studies on the radical polymerization of this compound itself are not detailed in the provided search results, the behavior of structurally similar monomers like butyl acrylate (B77674) and vinyl acetate offers valuable insights. mdpi.commdpi.com For instance, the free radical terpolymerization of butyl acrylate with other monomers has been studied to create biodegradable adhesives. mdpi.com It is plausible that this compound, if functionalized with a polymerizable group (e.g., a vinyl group), could be used to synthesize block copolymers with unique properties through techniques like ATRP. researchgate.netfrontiersin.orgnih.gov

Reaction StageKey Components/ProcessExample Species
Initiation Radical InitiatorPeroxides (e.g., Benzoyl Peroxide), Azo compounds (e.g., AIBN)
Propagation Monomer AdditionVinyl or Acrylate Monomers
Termination Radical Combination/DisproportionationGrowing Polymer Chains
ATRP Catalyst Transition Metal/LigandCuBr/PMDETA, FeCl3/Ligand
(General components involved in radical polymerization reactions. fiveable.memdpi.com)

The incorporation of the acetoxyacetate moiety into a polymer backbone via radical polymerization could introduce specific functionalities, potentially influencing the polymer's physical and chemical properties.

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of butyl acetoxyacetate are critical to understanding its chemical behavior.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and vibrational frequencies of this compound. science.gov These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its structure. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory can yield optimized structural parameters that are in close agreement with experimental data where available. science.gov Such calculations are foundational for further computational analysis.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals insights into intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.net These analyses can quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals within the molecule.

Molecular dynamics (MD) simulations offer a way to study the conformational landscape of this compound over time. science.gov By simulating the movement of atoms based on classical mechanics, MD can explore the different shapes the molecule can adopt due to bond rotations. This is particularly relevant for a flexible molecule like this compound, with its ester and alkyl chain components. MD simulations can help identify the most stable or lowest-energy conformations, which are crucial for understanding how the molecule might interact with other molecules or surfaces. researchgate.netdoingsts.com

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Electronic Properties and Reactivity Analysis

The distribution of electrons within this compound governs its reactivity and how it interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. science.govscience.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the oxygen atoms of the ester and carbonyl groups, which are the sites of highest electron density. Conversely, the LUMO is expected to be centered on the carbonyl carbons, which are electron-deficient. This distribution highlights the potential sites for nucleophilic and electrophilic attack. science.govscience.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap8.3Energy difference between HOMO and LUMO

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. science.gov These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.netscience.gov

For this compound, the MEP map would show negative potential around the oxygen atoms of the carbonyl and ester groups, confirming them as likely sites for interaction with positive ions or electrophiles. The hydrogen atoms of the butyl group and the alpha-carbon would exhibit a positive potential, making them potential sites for interaction with nucleophiles. science.gov

Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide a deeper understanding of the chemical bonding within this compound.

QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at bond critical points. science.gov

ELF and LOL analyses provide a visual method to understand electron localization. They map regions of space where the probability of finding an electron pair is high. In this compound, these analyses would clearly distinguish between core electrons, lone pair electrons on the oxygen atoms, and the electrons involved in covalent bonds (C-C, C-H, C-O). This detailed view of electron pairing is crucial for a comprehensive understanding of the molecule's structure and reactivity. science.gov

Fukui Functions and Chemical Reactivity Indices

Fukui functions and related chemical reactivity descriptors are central to Conceptual Density Functional Theory (DFT), providing a quantitative basis for predicting the most reactive sites within a molecule. faccts.deconicet.gov.ar The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de This allows for the identification of sites susceptible to electrophilic attack (where an electron is accepted) and nucleophilic attack (where an electron is donated). mdpi.comresearchgate.net

Key reactivity indices include:

Condensed Fukui Functions: By condensing the values of the Fukui function onto individual atoms, one can rank the atomic sites within a molecule by their reactivity towards electrophiles (f+) and nucleophiles (f-). researchgate.net

Dual Descriptor (Δf(r)): This descriptor can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. researchgate.net

A comprehensive literature search did not yield specific studies that have calculated or published the Fukui functions or other chemical reactivity indices for this compound. Such a study would theoretically identify the carbonyl carbons as primary electrophilic sites and the oxygen atoms as potential nucleophilic centers, but without dedicated computational analysis, precise quantitative rankings remain speculative.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis structure, composed of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This analysis provides detailed insights into bonding interactions, charge distribution, and the effects of electron delocalization. uni-muenchen.defaccts.de

Key aspects of NBO analysis include:

Natural Atomic Charges: NPA (Natural Population Analysis) charges provide a more chemically intuitive picture of electron distribution than other methods like Mulliken charges. uni-muenchen.de

Bonding and Hybridization: NBO analysis describes the hybridization of atomic orbitals that form chemical bonds (e.g., σ and π bonds) and lone pairs. researchgate.net

Donor-Acceptor Interactions: The analysis quantifies the stabilizing energy associated with delocalization from filled (donor) NBOs (bonds or lone pairs) to empty (acceptor) NBOs (typically antibonding orbitals). These interactions, evaluated using second-order perturbation theory, are crucial for understanding hyperconjugation and resonance effects. wisc.edu

No specific NBO analysis studies for this compound were found in the reviewed literature. A hypothetical NBO analysis would be expected to quantify the polarization of the C=O and C-O bonds, detail the composition of the lone pairs on the oxygen atoms, and evaluate the energetic significance of hyperconjugative interactions, such as those between oxygen lone pairs and adjacent antibonding orbitals.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing information on transient species and energy barriers that are often difficult to probe experimentally. arxiv.orgchemrxiv.org

Transition State Theory (TST) is a cornerstone of chemical kinetics that describes reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along the minimum energy reaction pathway. tib.eujohnhogan.infopsgcas.ac.in Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transition states. ethz.ch

The process involves:

Mapping the potential energy surface of a reaction.

Identifying the structures of reactants, products, and any intermediates.

Locating the saddle point (the transition state) that connects reactants (or intermediates) to products. johnhogan.info

A literature review did not uncover any computational studies detailing specific reaction pathways or transition state structures for reactions involving this compound, such as its synthesis or hydrolysis.

Building upon transition state calculations, computational models can predict key kinetic parameters. The energy difference between the reactants and the transition state yields the activation energy (Ea), a critical component of the Arrhenius equation. johnhogan.info Using statistical mechanics, it is also possible to calculate the pre-exponential factor, leading to a full prediction of the rate constant. ox.ac.uk

These predicted parameters are invaluable but require experimental validation to confirm their accuracy. acs.org For instance, a computational study might predict the rate constant for the hydrolysis of this compound under specific conditions, which could then be compared to experimentally measured rates. rsc.org

No published studies containing predicted kinetic parameters for reactions of this compound, or their subsequent experimental validation, were identified.

Transition State Theory and Reaction Pathways

Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic parameters, serving as a powerful tool for structure elucidation and interpretation of experimental spectra. mpg.de By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, one can generate theoretical spectra that can be compared with experimental data from NMR, IR, and UV-Vis spectroscopy. nih.gov

While experimental spectra for this compound are available in databases, detailed computational studies focused on the prediction and in-depth analysis of these spectroscopic parameters are not present in the accessible literature. Such a study would involve optimizing the molecule's geometry and then performing calculations at a high level of theory to derive, for example, the 1H and 13C NMR chemical shifts or the frequencies and intensities of IR vibrational modes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of butyl acetoxyacetate. nih.gov Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial arrangement of atoms within the molecule can be meticulously mapped. nih.govrsc.org

1D NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the hydrogen and carbon environments within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum typically displays signals corresponding to the butyl and acetoxyacetate moieties.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the different carbon atoms in the molecule. nih.gov The chemical shifts of the carbon signals are indicative of their chemical environment, such as whether they are part of a carbonyl group, an ester, or an alkyl chain. For instance, a published ¹³C NMR spectrum for a related compound in deuterated chloroform (B151607) (CDCl₃) showed characteristic peaks at 169.88, 50.91, 32.59, 23.45, and 22.90 ppm. rsc.org Another example for a similar structure presented peaks at 170.41, 40.68, 22.11, 21.95, and 10.72 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~4.1 Triplet -O-CH₂- (Butyl)
¹H ~2.2 Singlet -O-C(O)-CH₃ (Acetoxy)
¹H ~3.4 Singlet -C(O)-CH₂-O-
¹H ~1.6 Multiplet -CH₂-CH₂-CH₃ (Butyl)
¹H ~1.4 Multiplet -CH₂-CH₃ (Butyl)
¹H ~0.9 Triplet -CH₃ (Butyl)
¹³C ~170 Carbonyl Ester C=O
¹³C ~168 Carbonyl Acetoxy C=O
¹³C ~65 Aliphatic -O-CH₂- (Butyl)
¹³C ~62 Aliphatic -C(O)-CH₂-O-
¹³C ~30 Aliphatic -CH₂-CH₂-CH₃ (Butyl)
¹³C ~21 Aliphatic -O-C(O)-CH₃ (Acetoxy)
¹³C ~19 Aliphatic -CH₂-CH₃ (Butyl)
¹³C ~13 Aliphatic -CH₃ (Butyl)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. science.govustc.edu.cn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It helps to establish the sequence of protons within the butyl chain and to confirm the connectivity of the acetoxyacetate fragment. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. ustc.edu.cnsdsu.edu This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. sdsu.edu The HMBC spectrum is particularly powerful for connecting the butyl group to the acetoxyacetate moiety through the ester linkage and for confirming the positions of quaternary carbons. ustc.edu.cn

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile compounds like this compound. academicjournals.org In a typical GC-MS analysis, the compound is first separated from other components in a mixture before being ionized and fragmented in the mass spectrometer. accustandard.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification. libretexts.org For instance, a study involving the analysis of fermented sweet potato flour identified butyl 2-acetoxyacetate using GC-MS, noting its elution at a specific retention time. researchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be used for comparison and confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes. ripublication.commjcce.org.mk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its two ester carbonyl (C=O) groups. pressbooks.pub These typically appear in the region of 1730-1750 cm⁻¹. pressbooks.pub The spectrum also shows absorptions for C-O stretching vibrations and various C-H bending and stretching vibrations. libretexts.orglibretexts.org The presence of two distinct ester groups can sometimes lead to two separate or a broadened carbonyl absorption band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While C=O stretches are also visible in Raman spectra, other vibrations, such as those of the carbon backbone, may be more prominent. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretching 1730 - 1750 Strong
C-O (Ester) Stretching 1000 - 1300 Strong
C-H (Aliphatic) Stretching 2850 - 3000 Medium to Strong
C-H (Aliphatic) Bending 1350 - 1470 Medium

Note: The exact peak positions and intensities can be influenced by the molecular environment and the physical state of the sample.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its characteristic functional groups. The molecule, also known as butyl 3-oxobutanoate, possesses two distinct carbonyl groups (one ketone and one ester) and various C-H and C-O single bonds, each producing a unique absorption signal in the infrared spectrum.

The spectrum is dominated by two strong, sharp absorption bands in the carbonyl region (1700-1750 cm⁻¹). The ester carbonyl (C=O) typically absorbs at a slightly higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl (~1720 cm⁻¹). Due to their proximity, these two peaks often merge into a single, intense, and somewhat broad band, which is the most prominent feature of the spectrum. The presence of keto-enol tautomerism can also influence this region, although the keto form is predominant.

Other significant absorptions include C-H stretching vibrations from the butyl and acetyl groups in the 2870-3000 cm⁻¹ range and the characteristic C-O stretching vibrations of the ester group, which appear as strong bands between 1150 and 1300 cm⁻¹.

Table 5.3.1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
2965 - 2870MediumAsymmetric and Symmetric C-H StretchingAlkyl (CH₃, CH₂)
~1740StrongC=O StretchingEster Carbonyl
~1720StrongC=O StretchingKetone Carbonyl
~1465MediumCH₂ Scissoring (Bending)Alkyl
~1360MediumCH₃ Symmetric BendingAlkyl
1300 - 1150StrongAsymmetric and Symmetric C-O-C StretchingEster Linkage

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the analysis of this compound. While IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. This distinction means that different vibrations are active or intense in each technique.

For this compound, Raman spectroscopy is particularly effective for observing the molecular backbone and symmetric vibrations. The C-C bond stretching and skeletal deformations within the butyl chain and the core acetoacetate (B1235776) structure, which are often weak in the IR spectrum, can produce distinct signals in the Raman spectrum.

Chromatographic Method Development and Optimization

Chromatography is the cornerstone for assessing the purity, stability, and quantitative composition of this compound samples. The development and optimization of robust chromatographic methods are critical for quality control in both laboratory and industrial settings. Techniques such as HPLC and GC are routinely employed, with each offering specific advantages for analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile method for the analysis of this compound, a compound with moderate polarity and low volatility, making it an ideal candidate for liquid-phase separation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

A typical RP-HPLC method involves a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using an ultraviolet (UV) detector. Although this compound lacks a strong chromophore, its keto-enol tautomerism provides sufficient absorbance for detection, typically in the 210-250 nm range. Method optimization focuses on adjusting the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve optimal separation of the main component from any impurities, such as starting materials or degradation products.

Table 5.4.1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 245 nm
Injection Volume 10 µL
Expected Retention Time 3-5 minutes (dependent on exact conditions)

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, given its sufficient volatility and thermal stability. GC is particularly well-suited for purity assessments and quantifying volatile or semi-volatile impurities. The method typically uses a high-resolution capillary column and a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.

The stationary phase is selected based on polarity; a mid-polarity column (e.g., one containing 5% phenyl polysiloxane) provides good selectivity for this compound and related impurities. A temperature-programmed oven is used to ensure sharp peaks and efficient separation of components with different boiling points. The method's key parameters—such as the temperature gradient, carrier gas flow rate, and inlet temperature—are optimized to maximize resolution and minimize analysis time.

Table 5.4.2: Example GC Method Parameters for this compound Analysis

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 240 °C (hold 3 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, it does not require chiral separation. However, Supercritical Fluid Chromatography (SFC) is a premier technique for the chiral separation of related compounds or potential impurities that may arise during its synthesis or derivatization. For instance, if this compound is reduced to form butyl 3-hydroxybutanoate, the resulting product is chiral and would exist as a racemic mixture of (R) and (S) enantiomers.

In this context, SFC would be the method of choice for separating these enantiomers due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. The method employs a chiral stationary phase (CSP), typically based on derivatized cellulose (B213188) or amylose. Supercritical carbon dioxide is used as the primary mobile phase, modified with a small amount of an organic co-solvent (e.g., methanol or ethanol) to modulate retention and selectivity.

Table 5.4.3: Example SFC Method Parameters for a Related Chiral Analyte

ParameterCondition
Analyte Example (R/S)-Butyl 3-hydroxybutanoate
Column Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Supercritical CO₂ with 12% Methanol co-solvent
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV-Vis Diode Array Detector (DAD) at 215 nm

Method Validation and Robustness Studies (e.g., Quality by Design Approach)

Validation of the analytical methods (e.g., HPLC or GC) used for this compound is mandatory to ensure they are fit for their intended purpose. A modern approach to validation is guided by Quality by Design (QbD) principles. QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control.

The process starts by defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. Critical Method Parameters (CMPs) that can affect the method's outcome (e.g., mobile phase composition, temperature, flow rate) are identified. A Design of Experiments (DoE) is then conducted to systematically study the effects of these parameters and their interactions, leading to the definition of a Method Operable Design Region (MODR), or "design space." Operating within this space ensures the method consistently meets its performance criteria.

Validation is performed according to established guidelines (e.g., ICH Q2(R1)) and includes the following key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual tests, measured as repeatability (intra-assay) and intermediate precision (inter-assay, inter-day).

Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, confirming its reliability for routine use.

Table 5.4.4: Summary of Key Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criterion
Linearity Correlation coefficient of the calibration curveR² ≥ 0.999
Accuracy Percent recovery of a known amount of analyte98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) of replicate measurementsRSD ≤ 2.0%
Specificity Peak purity analysis and resolution from adjacent peaksPeak purity index > 0.99; Resolution (Rs) > 1.5
Robustness Insignificant change in results with small variations in method parametersSystem suitability parameters remain within limits

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical methods, which combine a separation technique with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound. ijpsr.comijarnd.com These techniques offer enhanced selectivity and sensitivity, allowing for the effective identification and quantification of individual components. chemijournal.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique frequently employed for the analysis of volatile and semi-volatile compounds like this compound. chemijournal.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. ijarnd.com The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized fragments of the compound. ijarnd.com The National Institute of Standards and Technology (NIST) library contains GC-MS data for this compound, with a total of 58 peaks identified. The top three peaks by m/z are at 43, 57, and 41. nih.gov This technique has been successfully used to detect this compound in various matrices. academicjournals.org

Liquid chromatography-mass spectrometry (LC-MS) is another vital hyphenated technique, particularly useful for analyzing thermolabile, polar, or high molecular weight compounds. actascientific.com LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. actascientific.com The purity and structure of this compound can be confirmed using LC-MS, often in conjunction with other methods like Nuclear Magnetic Resonance (NMR). lookchem.com For instance, LC-MS/MS, a tandem mass spectrometry approach, can provide even greater specificity and is used for ultra-trace analysis. chemijournal.com This method has been applied in the analysis of by-products from various chemical processes, where compounds like methyl acetoxyacetate have been identified. semanticscholar.org

The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte. chemijournal.com For compounds that can be easily vaporized without degradation, GC-MS is often the preferred method. actascientific.com However, for less volatile or thermally sensitive compounds, LC-MS is the more suitable option. actascientific.com

Table 1: GC-MS Data for this compound

ParameterValue
NIST Number366760
LibraryMain library
Total Peaks58
m/z Top Peak43
m/z 2nd Highest57
m/z 3rd Highest41

This data is sourced from the PubChem database. nih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule. davuniversity.org When a molecule absorbs UV or visible light, its electrons are excited from a lower energy state to a higher energy state. davuniversity.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light. msu.edu

For carbonyl compounds such as esters, two principal electronic transitions are observed: the π → π* (pi to pi-star) and the n → π* (n to pi-star) transitions. hnue.edu.vn The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n → π* transition involves the excitation of an electron from a non-bonding (n) orbital to an antibonding π* orbital. upi.edu

In simple esters, the n → π* transition typically occurs at longer wavelengths (around 205-210 nm) but has a low intensity. upi.edu The π → π* transition occurs at shorter wavelengths and has a higher intensity. upi.edu The presence of conjugation (alternating double and single bonds) in the molecule can shift these absorption bands to longer wavelengths (a bathochromic shift). hnue.edu.vn

As a β-ketoester, this compound exists in equilibrium between its keto and enol forms. researchgate.net This tautomerism influences its UV-Vis spectrum. The enol form, with its conjugated system, is expected to absorb at a longer wavelength compared to the keto form. researchgate.net The electronic properties, including UV absorption, are affected by factors like the solvent used. researchgate.net For instance, studies on similar β-ketoesters have shown that the keto form may have a higher absorption coefficient in polar solvents like acetonitrile and ethanol. researchgate.net

The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. upi.edu The wavelength of maximum absorbance is denoted as λmax. For compounds containing a carbonyl group, an absorbance maximum in the region of 270-300 nm is often indicative of an n→π* transition and can be a key piece of evidence in structure determination. masterorganicchemistry.com

Table 2: Typical Electronic Transitions in Carbonyl Compounds

TransitionTypical Wavelength Range (nm)Relative Intensity
n → π270 - 300Weak
π → π< 250Strong

This table provides a generalized overview of electronic transitions in carbonyl compounds. upi.edumasterorganicchemistry.com

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways and Microbial Interactions

Biodegradation is the principal pathway for the removal of Butyl acetoxyacetate from soil and water. The compound serves as a carbon source for various microorganisms, which break it down through enzymatic processes. Its chemical structure, an ester of a beta-keto acid, makes it highly amenable to microbial metabolism under both aerobic and anaerobic conditions .

Under aerobic conditions, this compound is readily biodegradable. Standardized tests, such as the OECD Guideline 301F (Manometric Respirometry Test), have been conducted to assess its ultimate biodegradability. In a key study using a non-adapted activated sludge inoculum, this compound achieved 77% degradation over a 28-day period. The degradation commenced without a lag phase, reaching the 10% threshold by day 1 and exceeding the 60% pass level for ready biodegradability within the 10-day window. Based on these results, the substance is classified as "readily biodegradable" and is not expected to be persistent in aerobic environments .

Test GuidelineInoculumExposure PeriodResult (% Degradation)ClassificationSource
OECD 301FActivated Sludge (Non-adapted)28 days77%Readily Biodegradable

While specific experimental data from standardized anaerobic degradation tests are limited, the potential for degradation under anaerobic conditions is considered high. The initial step in the anaerobic pathway, similar to the aerobic route, is the enzymatic hydrolysis of the ester linkages. The resulting degradation products, Butanol, Acetic acid, and Acetoacetic acid, are all known to be readily biodegradable under anaerobic conditions. Therefore, this compound is expected to be fully mineralized to methane (B114726) and carbon dioxide in anaerobic environments such as sediments and digestive sludge .

The biodegradation of this compound is initiated by extracellular or cell-surface enzymes, specifically non-specific hydrolases and esterases, produced by a wide range of environmental microorganisms. These enzymes catalyze the cleavage of the two ester bonds present in the molecule. The primary hydrolysis reaction breaks down this compound into Butanol and Acetoacetic acid. Acetoacetic acid is metabolically unstable and can decarboxylate to acetone (B3395972) and carbon dioxide or be further metabolized. The resulting smaller, oxygenated molecules are then readily assimilated into central microbial metabolic pathways, such as the citric acid cycle, for energy production and biomass synthesis .

Anaerobic Degradation Studies

Environmental Monitoring and Analytical Challenges

The environmental monitoring of this compound presents several analytical challenges, primarily due to the lack of specific standardized methods for its detection and its likely presence at low concentrations in complex environmental matrices. researchgate.nettidjma.tn

No standardized analytical methods have been specifically developed and validated for the routine monitoring of this compound in environmental samples such as air, water, or soil. However, general methods for the analysis of volatile organic compounds and esters can be adapted. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most probable analytical technique for its quantification. researchgate.net For sample preparation, methods like solid-phase microextraction (SPME) for water samples or thermal desorption for air samples collected on sorbent tubes could be employed. researchgate.net

A significant challenge in environmental monitoring is the complexity of the sample matrix. tidjma.tn Environmental samples contain a multitude of organic and inorganic substances that can interfere with the detection and quantification of the target analyte. researchgate.net For this compound, this could lead to co-elution with other compounds in GC analysis, making accurate quantification difficult without high-resolution mass spectrometry.

Another challenge is the expected low concentrations of this compound in the environment. tidjma.tn This necessitates highly sensitive analytical instrumentation and efficient sample preparation techniques to concentrate the analyte to detectable levels. The detection limits of the chosen analytical method must be low enough to measure environmentally relevant concentrations. nih.gov

Furthermore, the potential for degradation of this compound during sample collection, storage, and analysis is a concern. tidjma.tn As an ester, it may be susceptible to hydrolysis, particularly in water samples with non-neutral pH. This would lead to an underestimation of its concentration in the environment.

Table 2: Potential Analytical Methods and Associated Challenges for this compound

Analytical TechniquePotential ApplicationAnalytical Challenges
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification in air, water, and soil samples.Matrix interference, co-elution with other compounds, need for derivatization for improved separation of potential degradation products. researchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID)Quantification in samples where identity is confirmed.Lower selectivity compared to MS, potential for interferences.
Solid-Phase Microextraction (SPME)Sample preparation for water analysis.Optimization of fiber coating and extraction conditions, potential for matrix effects.
Thermal Desorption (TD)Sample introduction for air analysis.Selection of appropriate sorbent material, potential for analyte degradation at high desorption temperatures.

Note: This table presents potential methods and challenges based on the analysis of structurally similar compounds, as specific methods for this compound are not well-documented.

Derivatives Synthesis and Reactivity Studies

Design and Synthesis of Novel Butyl Acetoxyacetate Derivatives

The synthesis of new molecules based on the this compound scaffold involves targeted chemical changes to its core structure. These modifications are undertaken to systematically alter the physicochemical properties of the parent compound.

Altering the butyl group is a key strategy for fine-tuning the lipophilicity and steric characteristics of the molecule. While direct modifications on this compound are not extensively documented in dedicated studies, analogous research on related ester compounds provides insight into the synthetic strategies and their impact. For instance, studies on diesters derived from phthaloylglycine have systematically varied the alkyl chain of the ester component to modulate biological activity. scielo.brscielo.br This approach involves standard esterification reactions between a carboxylic acid core and a range of alcohols, including methanol (B129727), propanol, butanol, and pentanol. scielo.brscielo.br

The synthesis of these analogs, such as those derived from phthalimide (B116566), typically involves a multi-step process. One common pathway starts with the Fisher esterification of chloroacetic acid with various alcohols (e.g., methanol, propanol, butanol) to yield the corresponding chloroacetate (B1199739) esters. scielo.br Separately, a heterocyclic core like phthaloylglycine is prepared. The final step is a nucleophilic substitution reaction between the heterocyclic salt (e.g., potassium phthaloylglycinate) and the previously synthesized chloroacetate esters to yield the final diester products. scielo.br This methodology demonstrates how varying the alcohol used in the initial esterification step directly leads to derivatives with modified alkyl (formerly butyl) moieties. The impact of these modifications is often evaluated through changes in physical or biological properties, such as antifungal activity. scielo.br

Table 1: Examples of Diester Derivatives with Modified Alkyl Moieties and their Antifungal Activity (Based on data for phthaloylglycine derivatives, analogous to butyl moiety modification) scielo.brscielo.br

Compound IDModified Alkyl GroupMolecular FormulaAntifungal MIC (µg/mL) against C. tropicalis
7a MethylC₁₃H₁₁NO₆1024
7b EthylC₁₄H₁₃NO₆1024
7c PropylC₁₅H₁₅NO₆1024
7e ButylC₁₆H₁₇NO₆1024
7h PentylC₁₇H₁₉NO₆64

This table is interactive. You can sort and filter the data to explore the relationships between the alkyl chain length and the observed minimum inhibitory concentration (MIC).

The acetoxyacetate portion of the molecule offers multiple sites for chemical modification. Research into related β-lactam compounds demonstrates that the acetoxy group can be hydrolyzed under mild conditions to yield an alcohol. nih.gov This alcohol can then be subjected to oxidation, for example using dimethyl sulfoxide (B87167) (DMSO), to produce an α-keto-β-lactam, effectively transforming the original acetoxy group into a ketone. nih.gov This suggests a viable pathway for converting the acetoxy group in this compound to either a hydroxyl or a keto functional group, thereby creating new derivative classes.

The incorporation of the this compound framework into ionic liquids (ILs) represents a significant area of derivative synthesis. Ionic liquids are salts with low melting points that are gaining attention as versatile solvents and catalysts. nih.govbeilstein-journals.orgacs.org

A notable example is the synthesis of butyl-2-(3,4-methylenedioxyphenyl)-2-[2-(3-methylimidazolium)acetoxy]acetate bromide. ua.pt The synthesis for this complex molecule involves reacting butyl-3,4-methylenedioxymandelate with bromoacetyl bromide. ua.pt The resulting intermediate is then reacted with 1-methylimidazole (B24206) to yield the final imidazolium-based ionic liquid. ua.pt Another highly relevant derivative is 3-(4-acetoxybutyl)-1-phenethyl-1H-imidazol-3-ium bromide, which was synthesized and investigated for its properties as a corrosion inhibitor. nih.gov The synthesis of common ILs like 1-butyl-3-methylimidazolium ([bmim]) salts also highlights the chemical manipulation of butyl groups attached to heterocyclic rings. rsc.org

Table 2: Selected Ionic Liquid Derivatives Featuring Acetoxyacetate or Related Structures

Derivative NameCation StructureAnionSource
butyl-2-(3,4-methylenedioxyphenyl)-2-[2-(3-methylimidazolium)acetoxy]acetateThis compound-imidazole hybridBromide ua.pt
3-(4-acetoxybutyl)-1-phenethyl-1H-imidazol-3-iumAcetoxybutyl-imidazoliumBromide nih.gov
1-butyl-3-methylimidazoliumButyl-imidazoliumbis(trifluoromethanesulfonyl)imide rsc.org

This interactive table showcases different approaches to creating ionic liquids from butyl and acetoxy-containing precursors.

Synthesizing derivatives where the this compound structure is linked to a heterocyclic ring system is a key strategy for developing new functional molecules. scielo.brsciencepublishinggroup.com A direct example includes [(4-(4-chlorophenyl)thiazol-2-yl-) pyrrol-1 -yl]-terthis compound, which was synthesized by adding the tert-butyl acetoxyacetate precursor dropwise to a solution containing the heterocyclic moiety in anhydrous DMF. googleapis.com

Another synthetic route involves the reaction of heterocyclic compounds like phthalimide with ester-containing molecules. scielo.brscielo.br The synthesis of diesters derived from phthaloylglycine, for example, is achieved through a nucleophilic substitution reaction between potassium phthaloylglycinate and various 2-chloroacetate esters (e.g., methyl, ethyl, butyl chloroacetate). scielo.br This method provides a versatile platform for creating a library of heterocyclic derivatives by varying both the heterocyclic core and the ester group. scielo.br

Ionic Liquid Derivatives

Reactivity Profiles of this compound Derivatives

The reactivity of this compound derivatives is fundamentally governed by the functional groups present. The ester linkages are particularly important, and their susceptibility to hydrolysis is a key aspect of their chemical profile.

Ester hydrolysis is a characteristic reaction for this compound and its derivatives, involving the cleavage of the ester bond by water. libretexts.orglumenlearning.com This reaction can be catalyzed by either an acid or a base. libretexts.orgsavemyexams.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and excess water, the hydrolysis of an ester like butyl acetate (B1210297) is a reversible reaction that reaches an equilibrium, yielding a carboxylic acid and an alcohol. libretexts.orglumenlearning.comsavemyexams.com

Base-Catalyzed Hydrolysis (Saponification) : When a base such as sodium hydroxide (B78521) is used, the hydrolysis is an irreversible reaction that goes to completion. savemyexams.commasterorganicchemistry.com The products are an alcohol and a carboxylate salt. libretexts.orgmasterorganicchemistry.com

The structure of the derivatives significantly influences the rate and outcome of hydrolysis. Modifications to the butyl and acetoxyacetate moieties can introduce steric or electronic effects that alter reactivity. For instance, introducing bulky groups near the ester functional group, such as a tert-butyl group, can sterically hinder the approach of the nucleophile (water or hydroxide), thereby protecting the ester from hydrolysis, particularly under alkaline conditions. univarsolutions.com Furthermore, the nature of the derivative can impact its stability; certain ionic liquids, for example, are known to possess high hydrolytic stability. acs.org

Formation of Complex Molecular Structures

The functional groups within this compound make it a useful precursor for constructing more elaborate molecules. Its ester linkages can be manipulated to introduce new functionalities and build larger molecular frameworks. Research into related butyl esters demonstrates their utility in synthesizing complex, value-added chemicals.

For instance, a structurally analogous compound, butyl-2-(2-bromoacetoxy)-2-(3,4-methylenedioxyphenyl)acetate, has been used as a key intermediate in the synthesis of novel ionic liquids. In a multi-step process, this butyl ester derivative reacts with nucleophiles like pyridine (B92270) or 1-methylimidazole to form complex pyridinium (B92312) or imidazolium (B1220033) salts. This reaction showcases how the butyl ester moiety can be part of a larger, reactive scaffold used to build sophisticated molecular architectures.

The synthesis proceeds by nucleophilic substitution, where the nitrogen atom of the heterocyclic amine displaces the bromide ion. This creates a new C-N bond and results in the formation of a cationic structure with a bromide counter-ion, a hallmark of many ionic liquids.

Table 2: Example Synthesis of a Complex Ionic Liquid from a Butyl Ester Precursor

Reactant Reagent Product Reaction Type
Butyl-2-(2-bromoacetoxy)-2-(3,4-methylenedioxyphenyl)acetate Pyridine Butyl-2-(3,4-methylenedioxyphenyl)-2-(2-pyridiniumacetoxy)acetate, bromide salt Nucleophilic Substitution

Structure-Reactivity Relationships

The chemical behavior of this compound is a direct consequence of its molecular structure. The key features influencing its reactivity are the two ester groups and the n-butyl chain. Understanding these relationships is crucial for predicting its role in chemical reactions and for designing synthetic pathways. slideshare.net

The IUPAC name, butyl 2-acetyloxyacetate, and its chemical structure reveal that it is an ester of glycolic acid where the hydroxyl group has been acetylated and the carboxylic acid has been esterified with butanol. nih.gov The molecule does not possess the highly activated α-carbon characteristic of β-keto esters. Instead, its reactivity is dominated by the chemistry of its two distinct ester functionalities.

Ester Carbonyls as Electrophilic Sites : Both ester carbonyl carbons are electrophilic and are the primary sites for nucleophilic attack. This is the basis for the transesterification reactions discussed previously. The reactivity of these sites can be enhanced by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electron-deficient. wikipedia.org

The Acetoxy Group : This group is a second ester functionality. It can also undergo nucleophilic attack, potentially leading to the loss of acetic acid or an acetate salt. The relative reactivity of the two ester sites depends on the specific reaction conditions and reagents used.

The Methylene Bridge (-CH₂-) : The hydrogens on the carbon atom situated between the two oxygen atoms of the ester groups are not significantly acidic, unlike the α-protons in β-dicarbonyl compounds. However, their reactivity can be influenced by adjacent functional groups in more complex derivatives. Studies on similar glycolate (B3277807) esters show that reactions can be initiated by H-atom abstraction from the alkyl groups under certain conditions. conicet.gov.arnih.gov

Table 3: Influence of Structural Features on the Reactivity of this compound

Structural Feature Chemical Property Influence on Reactivity
Butyl Ester Group Electrophilic Carbonyl, Steric Bulk Primary site for transesterification; the butyl group sterically influences reaction rates.
Acetoxy Group Electrophilic Carbonyl A second reactive site for nucleophilic substitution or hydrolysis.

| Methylene Bridge | Non-acidic C-H bonds | Generally unreactive but can be involved in radical abstraction reactions under specific conditions. |

Industrial Process Research and Development

Catalytic Systems for Industrial Production

Catalysts are fundamental to the chemical industry, enabling reactions to proceed at faster rates and under economically viable conditions by providing an alternative reaction pathway with a lower activation energy. essentialchemicalindustry.org The majority of chemical products today are manufactured through catalytic processes, underscoring the drive to develop optimal and sustainable catalytic systems. researchgate.net For the synthesis of esters like butyl acetoxyacetate, both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and operational considerations.

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase for esterification reactions. essentialchemicalindustry.orgsavemyexams.com This shared phase ensures excellent contact between the catalyst and reactants at a molecular level, often leading to high reaction rates and selectivity under mild conditions. nih.gov

In reactions analogous to the synthesis of this compound, such as the esterification of carboxylic acids, strong mineral acids like sulfuric acid are common homogeneous catalysts. savemyexams.comscielo.org.ar The mechanism involves the protonation of the carboxylic acid group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture post-reaction. essentialchemicalindustry.org This often requires complex and energy-intensive purification steps and can lead to corrosion and waste disposal challenges. scielo.org.ar Research in this area seeks to develop catalysts that offer high activity while allowing for easier recovery and recycling.

Heterogeneous catalysts operate in a different phase from the reactants and are a favored choice in many industrial applications due to their straightforward separation from the product stream. essentialchemicalindustry.orglucp.net This simplifies downstream processing, reduces waste, and allows for the catalyst to be easily recovered and reused over multiple cycles. lucp.netinra.fr

For ester synthesis, solid acid catalysts are particularly relevant. Among the most effective and widely studied are ion exchange resins, such as macroporous polystyrene-based resins functionalized with sulfonic acid groups (e.g., Amberlyst and Dowex series). inra.frscirp.orgagualatinoamerica.com These resins have demonstrated high efficacy in the synthesis of butyl acetate (B1210297), a structurally related ester, via the esterification of acetic acid with butanol. inra.frscielo.org.co Studies have shown that the reaction rate increases with temperature and catalyst loading. scirp.orgscielo.org.co The porous structure of these resins provides a large surface area for the reaction to occur. lucp.net

Research has compared various ion exchange resins for ester production, identifying catalysts that provide the best performance and stability for continuous processes. inra.frscirp.org For instance, in a comparative study for the synthesis of ethyl and butyl acetates, the Dowex 50WX8 resin was identified as the best-performing catalyst, which could be reused for at least four cycles without regeneration. inra.frscirp.org

Table 1: Performance of Heterogeneous Ion Exchange Resins in Butyl Acetate Synthesis

CatalystReaction Temperature (°C)Key FindingsReference
Dowex 50WX8100Identified as the best-performing resin with the lowest activation energy; reusable for at least four runs without regeneration. Equilibrium was reached in approximately 50 minutes. inra.frscirp.org
Amberlyst 15100Effective catalyst for the synthesis of butyl acetate from n-butanol and acetic acid. inra.frscirp.org
Amberlyst 16100Studied as a catalyst for butyl acetate production, showing viable activity. inra.frscirp.org
Amberlyst 36100Evaluated for butyl acetate synthesis, contributing to the comparative analysis of resin performance. inra.frscirp.org
Lewatit K-243173 - 87Used to study the reaction kinetics of butyl acetate synthesis, with kinetic expressions developed based on its performance. scielo.org.co

Homogeneous Catalysis

Process Optimization and Scale-Up Methodologies

Transitioning a chemical synthesis from the laboratory to an industrial scale requires rigorous process optimization and scale-up methodologies. This involves applying reaction engineering principles to design safe, efficient, and cost-effective reactors and developing robust separation strategies to meet product purity specifications. numberanalytics.com

Reaction engineering is a core discipline in chemical engineering that applies chemical kinetics, thermodynamics, and transport phenomena to the design and operation of chemical reactors. numberanalytics.com The primary goal is to optimize reaction conditions to maximize product yield and selectivity while minimizing costs and ensuring safety. numberanalytics.com

For ester production processes like that of this compound, key variables for optimization include temperature, pressure, reactant molar ratios, and catalyst concentration. Methodologies such as Response Surface Methodology (RSM) are employed to systematically study the influence of these variables on the reaction outcome. rsc.org For example, in a study on the synthesis of butyl acetate via transesterification, RSM was used to optimize catalyst loading, the molar ratio of reactants, and reaction temperature, achieving a product yield of 96%. rsc.org Such modeling provides valuable insights and predictive tools for process control and scale-up. academicpublishers.org The development of kinetic models is also crucial for understanding the reaction mechanism and for designing continuous reactor systems, such as reactive distillation columns, which can improve conversion and reduce costs. researchgate.net

Table 2: Example of Optimized Process Parameters for Butyl Acetate Synthesis using Response Surface Methodology (RSM)

Process VariableOptimized ValueImpact on ProcessReference
Catalyst Loading4% (w/w) B-USYSufficient catalyst is needed to drive the reaction efficiently without incurring unnecessary cost or creating downstream separation issues. rsc.org
Molar Ratio (Butanol:Ethyl Acetate)1:2Optimizing the ratio of reactants can shift the reaction equilibrium to favor product formation. rsc.org
Reaction Temperature116 °CTemperature affects reaction rate and equilibrium position; optimization balances kinetics against potential side reactions or energy costs. rsc.org

The final purity of this compound is determined by the effectiveness of the separation and purification processes that follow the reaction stage. These processes are designed to remove unreacted starting materials, the catalyst, and any byproducts.

A common challenge in ester production is the presence of water, which can form azeotropes with the alcohol and ester, complicating separation by simple distillation. Azeotropic rectification is an advanced distillation technique used to overcome this. google.com A patent for recovering butyl acetate and butanol from wastewater describes a multi-column distillation process involving pressure and vacuum adjustments to effectively break the azeotropes and achieve high-purity products without the need for an additional entrainer. google.com

Other relevant separation techniques include solvent extraction, where the product is selectively transferred from the reaction mixture into a different, immiscible solvent. biosprint-project.eu Furthermore, membrane technology, such as organic solvent nanofiltration, offers a modern approach to separate dissolved catalysts from the product stream under mild conditions, facilitating catalyst recycling and continuous operation. uni-rostock.de

Reaction Engineering Principles

Integration in Bio-based Chemical Production

The shift towards a sustainable chemical industry involves replacing fossil-based feedstocks with renewable, bio-based alternatives. wordpress.combasf.com this compound is well-positioned within this paradigm, as it has been identified as a naturally occurring compound in plant biomass and its synthetic precursors can be produced through biological routes.

Significantly, butyl 2-acetoxyacetate has been identified as one of the chemical constituents in the extracts of Staphylea holocarpa wood, a form of lignocellulosic biomass. mdpi.com This finding opens the door to its potential direct extraction or its synthesis as part of an integrated biorefinery concept. A biorefinery utilizes biomass feedstocks like wood, agricultural residues, or purpose-grown energy crops to produce a range of products, including chemicals, materials, and fuels. basf.comieabioenergy.com

The primary building blocks for this compound can be sourced from renewable feedstocks.

Bio-butanol: Can be produced via the fermentation of sugars derived from sources like corn or sugarcane. silverfernchemical.com

Bio-acetic acid: Can be produced from the fermentation of ethanol, which itself is a major bio-based chemical. resourcewise.com India's Godavari Biorefineries, for instance, produces bio-based acetic acid from molasses-based ethanol. resourcewise.com

By combining bio-butanol with bio-acetic acid (a precursor to acetoxyacetic acid), it is possible to create a production pathway for this compound that is entirely derived from renewable resources. europa.eu This approach reduces reliance on fossil fuels, can lower greenhouse gas emissions, and integrates chemical manufacturing into a more sustainable, circular economy. silverfernchemical.com

Biorefinery Concepts

Biorefining is the sustainable processing of biomass into a spectrum of marketable products and energy. In the context of this compound, biorefinery concepts focus on utilizing renewable feedstocks derived from biomass to produce the necessary chemical precursors. Lignocellulosic biomass, such as agricultural and forestry residues, is a key area of interest. essentialchemicalindustry.orgmdpi.com

The core idea is to integrate the production of this compound into a larger biorefinery framework where different fractions of biomass are used to produce a variety of chemicals and fuels. essentialchemicalindustry.org For instance, the butanol required for the synthesis of this compound can be produced via the fermentation of sugars derived from lignocellulosic biomass. google.comrsc.org This bio-butanol is a key platform chemical in a biorefinery setting.

Similarly, the acetoacetate (B1235776) moiety can be derived from renewable resources. Research has shown that compounds like ethyl acetoacetate can be produced through processes that align with green chemistry principles, which can then be used in the synthesis of this compound. acs.org The integration of these production streams within a single facility minimizes waste, reduces energy consumption, and enhances the economic viability of producing bio-based chemicals.

One approach within the biorefinery concept is the gasification of biomass to produce synthesis gas (a mixture of carbon monoxide and hydrogen), which can then be converted into various chemicals. essentialchemicalindustry.org Another significant route is the fermentation of biomass-derived sugars to produce alcohols and other platform chemicals. essentialchemicalindustry.org The production of butyl acetate from the fermentation of glucose has been demonstrated, showcasing the potential for in-vivo biosynthesis of related esters within a biorefinery. nih.gov

Furthermore, the direct extraction of valuable chemicals from biomass is another facet of biorefining. Notably, butyl 2-acetoxyacetate has been identified as a chemical component in the extracts of Staphylea holocarpa wood, suggesting potential for direct sourcing or as a byproduct of biomass processing. mdpi.comresearchgate.net

Sustainable Production Routes

Sustainable production routes for this compound are being explored to align with the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances. google.com Key areas of research include biocatalysis and the use of green reaction conditions.

Biocatalytic Synthesis:

A significant advancement in the sustainable production of β-keto esters like this compound is the use of enzymes, particularly lipases, as catalysts. Lipase-catalyzed transesterification offers a mild and highly selective alternative to traditional chemical methods. google.com

One of the most studied enzymes for this purpose is Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym 435). google.com This biocatalyst has been shown to be effective in the transesterification of methyl acetoacetate or ethyl acetoacetate with n-butanol to produce butyl acetoacetate. The reactions are typically carried out under mild, solvent-free or in green solvent conditions, which significantly reduces the environmental impact. google.com

The use of biocatalysts offers several advantages:

High Selectivity: Enzymes can be highly chemo-, regio-, and enantioselective, leading to purer products and reducing the need for complex purification steps. google.com

Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near ambient temperature and pressure, reducing energy consumption. google.com

Environmental Benignity: The use of enzymes avoids harsh acidic or basic catalysts, minimizing corrosion and waste generation. nih.gov

Research has focused on optimizing these biocatalytic processes. For instance, studies have investigated the effects of different lipases, solvents, and reaction parameters on the conversion and reaction rates for the synthesis of n-butyl acetoacetate from methyl acetoacetate and n-butanol. A model based on the Ping-Pong Bi-Bi mechanism is often used to describe the kinetics of these reactions.

Table 1: Comparison of Lipases for n-Butyl Acetoacetate Synthesis

Other Green Chemistry Approaches:

Beyond biocatalysis, other sustainable methods for the synthesis of related β-keto esters are being investigated. Electrochemical methods, for example, offer a green alternative by using electrons as the oxidant, thereby avoiding stoichiometric chemical oxidants. rsc.orgrsc.org These reactions can often be performed in environmentally friendly solvents like water and acetone (B3395972). rsc.orgrsc.org

The development of catalyst-free synthesis routes is another promising area. For instance, the reaction of cellulose (B213188) with 2,2,6-trimethyl-4H-1,3-dioxin-4-one has been shown to produce cellulose acetoacetates without the need for a catalyst, highlighting a potential pathway for creating acetoacetate derivatives from renewable polymers. researchgate.net

The transesterification of ethyl acetate with butanol, both of which can be derived from biomass, to produce butyl acetate has been demonstrated using heterogeneous catalysts like boron-loaded zeolites. rsc.org This provides a renewable and sustainable route to butyl esters and could be adapted for this compound. rsc.org

Table 2: Overview of Sustainable Production Strategies for Butyl Acetoacetate and Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl acetoxyacetate, and how does the butoxy chain influence reaction efficiency?

  • Methodological Answer : The synthesis of this compound can be optimized by leveraging the reactivity of its butoxy chain. Evidence from analogous compounds (e.g., Butoxy(oxo)acetate) suggests that esterification or transesterification reactions using anhydrides or acyl chlorides are effective. The butoxy chain enhances solubility in non-polar solvents, facilitating phase separation during purification. For example, refluxing butanol with acetoxyacetyl chloride in the presence of a base (e.g., pyridine) under inert conditions yields higher purity products. Purification via liquid-liquid extraction (using ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Safety protocols should align with GHS guidelines for similar esters (e.g., Butylate). Key measures include:

  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity 4 via inhalation ).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste .
  • Storage : In airtight containers away from oxidizers, with temperature control (e.g., <25°C) to prevent degradation .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:

  • NMR : 1^1H NMR (CDCl3_3) to identify methyl (δ\delta 0.9–1.1 ppm), butoxy (δ\delta 1.3–1.6 ppm), and acetyl (δ\delta 2.0–2.2 ppm) protons.
  • FT-IR : Peaks at 1740–1760 cm1^{-1} (C=O stretch) and 1240–1260 cm1^{-1} (C-O ester stretch) confirm functional groups.
  • GC-MS : Quantify purity and detect byproducts using a non-polar column (e.g., DB-5) with electron ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer : Systematic solubility studies under controlled conditions (e.g., 25°C, 1 atm) are critical. Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy (calibration curve at λmax\lambda_{\text{max}} ~210 nm). Conflicting data often arise from impurities or temperature variations; thus, replicate experiments with HPLC-purified samples (C18 column, acetonitrile:water mobile phase) are advised .

Q. What advanced analytical strategies detect trace impurities or degradation products in this compound?

  • Methodological Answer : Employ hyphenated techniques for high sensitivity:

  • HPLC-MS/MS : Use a reversed-phase C18 column with ESI in positive ion mode. Monitor fragments like m/z 145 (butoxy ion) and m/z 87 (acetyl fragment) to identify degradation products (e.g., acetic acid or butanol derivatives).
  • Headspace GC-MS : Detect volatile impurities (e.g., residual solvents) by heating samples at 80°C for 30 min before analysis .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Incubate samples in buffers (pH 2–12) at 37°C for 72 hours. Monitor hydrolysis via HPLC (retention time shifts) or 1^1H NMR (disappearance of ester peaks).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For kinetic studies, apply Arrhenius modeling to data from isothermal experiments (40–80°C) .

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can map reaction pathways. Experimentally, track kinetics using 18^{18}O-labeled water in hydrolysis reactions (analyzed via LC-MS) to identify nucleophilic attack sites. The electron-withdrawing acetoxy group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or thiols .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Replicate protocols with strict control of variables:

  • Catalyst Purity : Use freshly distilled bases (e.g., pyridine) to avoid moisture-induced side reactions.
  • Stoichiometry : Precisely measure reactants via gravimetry or syringe pumps.
  • Validation : Cross-check yields using independent methods (e.g., 1^1H NMR with an internal standard like 1,3,5-trimethoxybenzene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.